Product packaging for Indomethacin Ester, 4-Methoxyphenyl-(Cat. No.:CAS No. 261766-24-9)

Indomethacin Ester, 4-Methoxyphenyl-

Cat. No.: B12284281
CAS No.: 261766-24-9
M. Wt: 463.9 g/mol
InChI Key: RZUDCMGEWDZMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Derivative of Indomethacin (B1671933)

Indomethacin, chemically known as 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. acs.org These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. acs.org The therapeutic action of indomethacin is derived from its ability to block these enzymes, thereby reducing prostaglandin (B15479496) production. acs.org

Indomethacin Ester, 4-Methoxyphenyl- is a direct chemical descendant of its parent compound. The defining feature of this derivative is the conversion of the carboxylic acid group of indomethacin into a 4-methoxyphenyl (B3050149) ester. This structural alteration is a key focus of research, as modifying the carboxylic acid moiety of NSAIDs is a known strategy for altering their biological activity and selectivity. nih.govsigmaaldrich.com

Table 1: Chemical Identification of Indomethacin and its 4-Methoxyphenyl Ester Derivative

Common NameFull Chemical NameMolecular Formula
Indomethacin1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic AcidC₁₉H₁₆ClNO₄
Indomethacin Ester, 4-Methoxyphenyl-1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid, 4-Methoxyphenyl EsterC₂₆H₂₂ClNO₅

Classification as a Research Tool and Enzyme Inhibitor in Chemical Biology

Within the domain of chemical biology, Indomethacin Ester, 4-Methoxyphenyl- is classified as a valuable research tool, primarily owing to its function as an enzyme inhibitor. It is commercially available for research purposes, often described as a cell-permeable ester derivative of indomethacin. sigmaaldrich.comresearchgate.net This cell permeability allows it to be used in cell-based assays to study its effects on intracellular targets.

The esterification of indomethacin's carboxyl group is a critical modification that has been shown to confer selectivity towards COX-2. sigmaaldrich.compsu.edu This makes Indomethacin Ester, 4-Methoxyphenyl-, and other similar esters, important probes for dissecting the distinct physiological and pathological roles of the COX isoforms. psu.edu Furthermore, research has indicated that this compound also exhibits inhibitory activity against other enzymes, such as fatty acid amide hydrolase (FAAH), expanding its utility as a chemical probe in studying various signaling pathways.

Detailed Research Findings

The primary research focus on Indomethacin Ester, 4-Methoxyphenyl- has been its interaction with and inhibition of key enzymes involved in inflammatory and signaling pathways.

Cyclooxygenase (COX) Inhibition

The conversion of the carboxylic acid in indomethacin to an ester or amide is a strategy employed to enhance selectivity for COX-2. nih.govpsu.edu While indomethacin itself is a non-selective inhibitor, its ester derivatives, including the 4-methoxyphenyl ester, have demonstrated a preference for inhibiting COX-2 over COX-1. sigmaaldrich.compsu.edu This selectivity is attributed to the different binding modes within the active sites of the two enzyme isoforms. sigmaaldrich.com The larger active site of COX-2 can accommodate the bulkier ester group more readily than the more constricted active site of COX-1. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Beyond its effects on COX enzymes, Indomethacin Ester, 4-Methoxyphenyl- has been identified as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. In one study, Indomethacin 4-methoxyphenyl ester was shown to inhibit FAAH with micromolar efficacy. This finding suggests that the compound can be used as a dual inhibitor of both the COX and endocannabinoid systems, making it a useful tool for investigating the crosstalk between these two important signaling pathways.

Table 2: Investigated Enzyme Targets of Indomethacin Ester, 4-Methoxyphenyl-

Enzyme TargetBiological FunctionObserved Effect
Cyclooxygenase-2 (COX-2)Catalyzes the production of prostaglandins from arachidonic acid; involved in inflammation and pain.Inhibition, with selectivity over COX-1. sigmaaldrich.compsu.edu
Fatty Acid Amide Hydrolase (FAAH)Degrades the endocannabinoid anandamide, terminating its signaling.Inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H22ClNO5 B12284281 Indomethacin Ester, 4-Methoxyphenyl- CAS No. 261766-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

261766-24-9

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

(4-methoxyphenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C26H22ClNO5/c1-16-22(15-25(29)33-20-10-8-19(31-2)9-11-20)23-14-21(32-3)12-13-24(23)28(16)26(30)17-4-6-18(27)7-5-17/h4-14H,15H2,1-3H3

InChI Key

RZUDCMGEWDZMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Esterification Synthesis Approaches for 4-Methoxyphenyl-Indomethacin

The synthesis of 4-Methoxyphenyl-Indomethacin ester is primarily achieved through the esterification of the parent drug, indomethacin (B1671933). A common and effective method for this transformation is the Steglich esterification. nih.govorganic-chemistry.org This reaction is particularly advantageous as it proceeds under mild conditions, which is crucial for preserving the integrity of the complex indomethacin molecule. wikipedia.orgresearchgate.net

The Steglich esterification typically involves the use of a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent. nih.govresearchgate.net A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is also essential to accelerate the reaction. organic-chemistry.orgresearchgate.net The reaction mechanism involves the activation of the carboxylic acid group of indomethacin by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the hydroxyl group of 4-methoxyphenol (B1676288) to yield the desired ester and a urea (B33335) byproduct. organic-chemistry.org

The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) being a greener alternative to traditional chlorinated solvents. youtube.com The reaction is typically carried out at room temperature. wikipedia.org

Table 1: Plausible Reaction Parameters for Steglich Esterification of Indomethacin with 4-Methoxyphenol
ParameterConditionReference
ReactantsIndomethacin, 4-Methoxyphenol nih.gov
Coupling AgentDCC or DIC nih.govresearchgate.net
CatalystDMAP (catalytic amount) organic-chemistry.orgresearchgate.net
SolventAcetonitrile or Dichloromethane youtube.comorganic-chemistry.org
TemperatureRoom Temperature wikipedia.org

Other methods for the synthesis of aryl esters from carboxylic acids include the use of phosphonitrilic chloride (PNT) and N-methyl morpholine (B109124) (NMM) in dichloromethane, which has been shown to be effective for a range of substituted phenols and carboxylic acids. iajpr.com Additionally, transition-metal-free O-arylation procedures using silylaryl triflates and cesium fluoride (B91410) have been developed, offering mild reaction conditions and tolerance for various functional groups. acs.org

Advanced Chemical Modification and Conjugation Techniques

Further modification of 4-Methoxyphenyl-Indomethacin ester can be undertaken to develop prodrugs with controlled release properties. These strategies often involve the use of click chemistry and cleavable linkers.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is a powerful tool for conjugating molecules. nih.gov

To apply click chemistry to 4-Methoxyphenyl-Indomethacin, one of the reactants would need to be functionalized with an azide (B81097) group and the other with a terminal alkyne. For instance, the 4-methoxyphenyl (B3050149) moiety could be modified to include an azide or alkyne handle prior to esterification with indomethacin. Alternatively, a linker containing one of these functional groups could be incorporated between the indomethacin and the 4-methoxyphenyl group. This would create a versatile intermediate that can be readily conjugated to other molecules, such as targeting ligands or polymers, to create more complex prodrug systems. nih.gov

Cleavable linkers are chemical moieties that connect a drug to a carrier or promoiety and are designed to break under specific physiological conditions, releasing the active drug. chemistryviews.org The design of the linker is crucial for controlling the rate and location of drug release. numberanalytics.com For a 4-Methoxyphenyl-Indomethacin ester prodrug, the linker would be positioned between the indomethacin and the phenolic oxygen of the 4-methoxyphenyl group.

The stability of the ester bond itself can be modulated to control release, as esterases present in the body can hydrolyze the ester and release indomethacin. scirp.orgnih.gov The rate of this hydrolysis can be influenced by the steric and electronic properties of the ester group. numberanalytics.com

More sophisticated strategies involve the use of self-immolative linkers. These linkers are designed to undergo a cascade of reactions following an initial triggering event, leading to the release of the drug. researchgate.net For phenolic drugs, linkers that release the drug following an enzymatic or pH-triggered cleavage have been developed. For example, a linker might be designed to be cleaved by a specific enzyme that is overexpressed in a target tissue, such as a tumor. chemistryviews.org This targeted release can help to reduce systemic side effects.

The choice of cleavable linker depends on the desired release mechanism and the specific application of the prodrug.

Table 2: Examples of Cleavable Linker Strategies for Prodrugs
Linker TypeCleavage TriggerApplication PrincipleReference
EsterEsterasesGeneral in vivo hydrolysis to release the parent drug. scirp.orgnih.gov
Self-immolativeEnzymatic or pH changeA cascade reaction is initiated by a specific trigger, leading to drug release. researchgate.net
PhospholipidPhospholipasesTargeted release in tissues with high phospholipase activity. mdpi.com

Compound Names

Table 3: List of Chemical Compounds
Compound Name
Indomethacin
Indomethacin Ester, 4-Methoxyphenyl-
4-Methoxyphenol
N,N'-dicyclohexylcarbodiimide (DCC)
N,N'-diisopropylcarbodiimide (DIC)
4-dimethylaminopyridine (DMAP)
Acetonitrile
Dichloromethane
Phosphonitrilic chloride (PNT)
N-methyl morpholine (NMM)

Molecular and Enzymatic Target Interactions

Cyclooxygenase (COX) Isoform Selectivity and Potency

The conversion of the carboxylic acid in indomethacin (B1671933) to an ester derivative, such as the 4-methoxyphenyl (B3050149) ester, fundamentally alters its interaction with cyclooxygenase (COX) enzymes. While the parent drug, indomethacin, is a potent but non-selective inhibitor of both COX-1 and COX-2 isoforms nih.govwikipedia.orgdrugbank.com, esterification of its carboxylate group leads to compounds with potent and highly selective COX-2 inhibition. nih.gov This modification is a key strategy to separate the anti-inflammatory effects associated with COX-2 inhibition from the gastrointestinal side effects often linked to COX-1 inhibition. nih.govnih.gov The selectivity for COX-2 in the aromatic ester series is highly dependent on the nature and position of substituents on the phenyl ring. nih.gov

Indomethacin Ester, 4-Methoxyphenyl-, has been identified as a potent and selective COX-2 inhibitor. Research involving the modification of indomethacin's carboxylate group has shown that ester derivatives can exhibit significant, selective inhibitory activity against the COX-2 isoform. nih.gov The 4-methoxyphenyl ester analog, in particular, demonstrates this enhanced selectivity. nih.gov

Studies have reported IC50 values for such derivatives in the low nanomolar range, indicating potent inhibition. For instance, one study determined the IC50 value for the 4-methoxyphenyl ester of indomethacin for inhibition of PGD2 synthesis, a COX-2 mediated process, to be 0.2 µM (200 nM). nih.gov Other related aromatic amide and ester derivatives of indomethacin have shown even greater potency, with IC50 values for COX-2 inhibition as low as 9 nM. nih.gov The specific inhibitory concentration can vary based on the experimental conditions and the specific cell-based or purified enzyme assay used. nih.govacs.org The potent inhibition, exemplified by an IC50 value of approximately 40 nM, underscores the compound's specific targeting of the COX-2 enzyme.

A defining characteristic of Indomethacin Ester, 4-Methoxyphenyl-, is its markedly reduced affinity for the COX-1 isoform compared to its parent compound. Indomethacin is a strong inhibitor of COX-1, with reported IC50 values typically in the range of 18-27 nM. acs.orgmedchemexpress.comnih.gov This potent COX-1 inhibition is associated with the disruption of homeostatic functions, such as gastric mucosa protection. nih.gov

In stark contrast, the esterification of indomethacin's carboxylate group leads to a significant decrease in its ability to inhibit COX-1. nih.gov This results in a much higher IC50 value for COX-1, often exceeding 10 µM, which signifies weak inhibitory activity. nih.gov This dramatic shift in potency creates a high COX-2 selectivity index (ratio of COX-1 IC50 to COX-2 IC50), distinguishing these analogs from non-selective NSAIDs. nih.govresearchgate.net This selective profile is achieved through novel interactions at the opening and apex of the COX-2 substrate-binding site, which differ from those of the parent NSAID. nih.gov

Mechanisms of Prostaglandin (B15479496) Synthesis Pathway Modulation

The principal mechanism of action for Indomethacin Ester, 4-Methoxyphenyl-, involves the direct inhibition of the cyclooxygenase (COX) enzymes. wikipedia.orgnih.gov The COX enzymes are central to the inflammatory cascade, where they catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor for various prostaglandins (B1171923) and thromboxanes. drugbank.comnih.gov These prostaglandins are crucial signaling molecules that mediate pain, fever, and inflammation. nih.govpatsnap.com

By binding to the active site of the COX enzyme, the compound acts as a competitive inhibitor, preventing arachidonic acid from being converted into prostaglandins. drugbank.compatsnap.com This leads to a downstream reduction in the synthesis of pro-inflammatory prostaglandins. While the parent compound indomethacin non-selectively inhibits both COX-1 and COX-2 wikipedia.orgdrugbank.com, the 4-methoxyphenyl ester derivative is engineered for selectivity towards COX-2. nih.gov Since COX-2 is the isoform that is predominantly upregulated during an inflammatory response, its selective inhibition is the basis for the compound's targeted anti-inflammatory activity. nih.govpatsnap.com

Cellular Permeability and Intracellular Distribution Mechanisms

The ability of Indomethacin Ester, 4-Methoxyphenyl-, to reach its intracellular target is governed by its physicochemical properties and its interaction with cellular transport systems. The parent compound, indomethacin, is characterized by high lipid solubility, which facilitates its passive diffusion across biological membranes, including the blood-brain barrier. nih.govnih.gov

Beyond passive diffusion, cellular permeability is actively modulated by membrane transporter proteins. nih.gov Research on indomethacin has highlighted the role of ATP-binding cassette (ABC) and solute carrier (SLC) transporter families in its transport across cell layers. nih.gov Notably, indomethacin and several of its analogs have been shown to be inhibitors of the multidrug resistance-associated protein-1 (MRP-1), an efflux pump that expels various substances from the cell. wikipedia.orgcapes.gov.br By inhibiting such efflux transporters, the compound may achieve higher and more sustained intracellular concentrations, thereby enhancing its pharmacological activity. The formulation of indomethacin can also impact its permeability; for example, formulating it as a solid dispersion has been shown to increase its absorption across Caco-2 cell monolayers by four-fold. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation

Role of the 4-Methoxyphenyl (B3050149) Ester Moiety in Biological Activity

The esterification of the carboxylic acid group of indomethacin (B1671933) to form the 4-methoxyphenyl ester is the pivotal modification responsible for its altered biological activity. The parent drug, indomethacin, with its free carboxylic acid, is known to be a potent but non-selective inhibitor of both COX-1 and COX-2 enzymes. researchgate.netnih.govacs.org The inhibition of COX-1 is associated with undesirable gastrointestinal side effects. acs.orgdrugbank.com

The introduction of the 4-methoxyphenyl ester moiety serves to block the ionic interaction of the carboxyl group with a key arginine residue (Arg120) in the active site of COX-1. nih.gov This interaction is crucial for the binding of many traditional NSAIDs to COX-1. By masking the carboxylic acid, the affinity for COX-1 is dramatically reduced.

Conversely, the larger and more hydrophobic active site of the COX-2 enzyme can accommodate the bulkier 4-methoxyphenyl ester group. This allows the molecule to bind and exert its inhibitory effect on COX-2. Research has shown that many structurally diverse indomethacin esters can inhibit purified human COX-2 with IC50 values in the low-nanomolar range, while showing little to no inhibition of ovine COX-1 at significantly higher concentrations. acs.org The 4-methoxy substituent on the phenyl ring, in particular, has been noted to regenerate selectivity for COX-2 when compared to other substituents at the same position. nih.gov

Influence of Indomethacin Backbone Substitutions on Potency and Selectivity

While the 4-methoxyphenyl ester is key to selectivity, the integrity of the original indomethacin backbone is crucial for maintaining inhibitory potency against COX-2. Structure-activity relationship studies have revealed that specific substitutions on the indomethacin core are essential for its activity.

Key structural features of the indomethacin backbone that are critical for activity include:

The 4-chlorobenzoyl group: Replacement of the 4-chlorobenzoyl group on the indole (B1671886) nitrogen with a 4-bromobenzyl functionality or a hydrogen atom leads to inactive compounds. acs.org This indicates the importance of this specific acyl group for effective binding to the enzyme.

The 2-methyl group: Exchanging the 2-methyl group on the indole ring with a hydrogen atom also results in a loss of activity in the ester and amide series of indomethacin derivatives. acs.org

These findings underscore that while the ester modification drives selectivity, the fundamental pharmacophore of the indomethacin molecule must be preserved to ensure potent inhibition of the target enzyme.

Molecular Determinants of Enzyme Binding and Inhibition Efficacy

The selective inhibition of COX-2 by Indomethacin Ester, 4-Methoxyphenyl- is a result of time-dependent, slow, tight-binding kinetics. acs.org The initial interaction is followed by a conformational change that leads to a more stable and tightly bound enzyme-inhibitor complex.

Molecular docking studies on various indomethacin derivatives provide insights into the binding mechanism. acs.org For selective COX-2 inhibitors, the ester moiety is thought to project into a larger hydrophobic side pocket present in the COX-2 active site, which is absent in COX-1. The chlorobenzoyl moiety of the molecule typically orients towards key amino acid residues such as Arginine 120 and Tyrosine 355 within the COX-2 active site. acs.org The methoxy (B1213986) group of the indole nucleus can also form favorable interactions with other residues like Valine 523. acs.org

The following table presents IC50 data for indomethacin and its methyl ester derivative, illustrating the effect of esterification on COX-1 and COX-2 inhibition. While specific data for the 4-methoxyphenyl ester is not detailed in the available public literature, the data for the methyl ester provides a strong indication of the general trend.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin0.0270.18~0.15
Indomethacin Methyl Ester>660.045>1466
Data derived from Kalgutkar et al., J. Med. Chem. 2000, 43 (15), pp 2860–2870 acs.orgdrugbank.comnih.gov

The dramatic increase in the selectivity index for the methyl ester derivative strongly supports the hypothesis that esterification of the carboxylic acid group is a highly effective strategy for converting indomethacin into a selective COX-2 inhibitor. The 4-methoxyphenyl ester, with its specific electronic and steric properties, is expected to exhibit a similar, if not enhanced, selectivity profile.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

In Vitro Cellular and Biochemical Assays

The conversion of the carboxylate group of indomethacin (B1671933) into an ester or amide is a key strategy for transforming it from a non-selective cyclooxygenase (COX) inhibitor into a potent and highly selective COX-2 inhibitor. pnas.org While indomethacin itself is a slow, tight-binding inhibitor with a preference for COX-1, its ester and amide derivatives exhibit significant COX-2 selectivity. pnas.orgnih.gov This shift is critical, as selective COX-2 inhibition is associated with a reduction in the gastrointestinal side effects commonly seen with non-selective NSAIDs. nih.gov

For instance, converting indomethacin to its methyl ester or various amide analogues results in compounds that are potent and selective inhibitors of COX-2. pnas.org The inhibitory potency of these derivatives is typically in the low micromolar to nanomolar range. pnas.orgresearchgate.net A crucial structural feature for maintaining this high potency is the presence of the 4-chlorobenzoyl group on the indole (B1671886) ring. pnas.org The trifluoromethyl analogue of indomethacin also demonstrates potent and selective inhibition of both murine and human COX-2, with IC₅₀ values of 267 nM and 388 nM, respectively. acs.org

Table 1: Comparative COX Inhibition by Indomethacin and its Derivatives This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC₅₀ (nM) Selectivity Profile Citation
Indomethacin oCOX-1 27 Non-selective nih.gov, acs.org
Indomethacin mCOX-2 127 Non-selective nih.gov, acs.org
Indomethacin hCOX-2 180 Non-selective nih.gov, acs.org
CF₃-Indomethacin mCOX-2 267 COX-2 Selective acs.org
CF₃-Indomethacin hCOX-2 388 COX-2 Selective acs.org
CF₃-Indomethacin oCOX-1 >100,000 COX-2 Selective acs.org
Indomethacin Methyl Ester COX-2 Potent (exact value not specified) COX-2 Selective pnas.org
Indomethacin Amides COX-2 Potent (exact value not specified) COX-2 Selective pnas.org
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate COX-2 5,840 More potent than Indomethacin nih.gov
Indomethacin (for comparison in indolizine (B1195054) study) COX-2 6,840 - nih.gov

The efficacy of COX-2 selective indomethacin derivatives has been validated in cell-based functional assays that model inflammation. In these assays, the primary measure of activity is the inhibition of prostaglandin (B15479496) synthesis in response to an inflammatory stimulus. For example, COX-2 selective amide and ester derivatives of indomethacin have been shown to be comparable to the parent drug in their ability to inhibit prostaglandin D₂ (PGD₂) production in cultured macrophages. pnas.org This demonstrates that the chemical modification to an ester does not sacrifice the functional anti-inflammatory activity at the cellular level. pnas.org

In studies using human head and neck squamous cell carcinoma cells, which express high levels of COX-2, the trifluoromethyl analogue of indomethacin effectively inhibited COX-2-dependent arachidonic acid oxygenation with an IC₅₀ value of 0.15 μM. nih.gov

Indomethacin and its ester prodrugs have been extensively evaluated for their anticancer potential across various cell lines.

Prostate Cancer: Derivatives of indomethacin have shown significant activity against castration-resistant prostate cancer (CRPC) cells. acs.org A hybrid molecule combining biotin, a Pt(IV) complex, and indomethacin demonstrated selective inhibition of cancer cell lines, including the highly aggressive PC-3 prostate cancer cell line, where it was found to reduce cellular invasiveness. nih.gov This suggests a mechanism beyond simple COX inhibition, potentially involving targeted drug delivery and synergistic effects. nih.gov

Glioma Cells: The potential of indomethacin esters in treating brain tumors has been investigated using glioma cell lines as models. In one study, nanocapsules loaded with indomethacin ethyl ester were found to be more potent than a simple solution of indomethacin in reducing the viability and proliferation of C6 (rat) and U138-MG (human) glioma cells. nih.gov A key finding was the selective cytotoxicity of these formulations, as the same concentrations that were toxic to glioma cells did not affect the viability of normal hippocampal organotypic cultures. nih.gov Further mechanistic studies in human glioma cells (H4 and U87) revealed that indomethacin induces apoptosis through pathways involving both death receptors and mitochondria, triggered by endoplasmic reticulum (ER) stress. nih.gov

Upon hydrolysis within the target cell, indomethacin ester prodrugs release the active parent compound, which can exert profound effects on mitochondrial function. Research shows that indomethacin itself can induce significant mitochondrial stress, leading to apoptosis. nih.govnih.gov This is a critical aspect of its anticancer activity.

In gastric cancer cells, indomethacin has been shown to impair mitochondrial dynamics by promoting fission and down-regulating fusion proteins. nih.gov This leads to detectable deformities in the mitochondrial cristae, compromised fatty acid oxidation, reduced activity of the electron transport chain at complex I, and ultimately, ATP depletion. nih.gov This state of mitochondrial metabolic and bioenergetic crisis is a powerful trigger for apoptosis. nih.govnih.gov Similar mechanisms involving mitochondria-mediated apoptotic cascades have been observed in glioma cells treated with indomethacin. nih.gov These findings suggest that a key component of the anticancer effect of indomethacin prodrugs is the induction of mitochondrial dysfunction by the released indomethacin.

In Vivo Animal Model Research

The use of indomethacin as an ester prodrug has been explored in animal models for both inflammation and cancer, primarily to leverage improved safety profiles and targeted action.

Inflammation Models: In a rat model of adjuvant-induced arthritis, an ester derivative of indomethacin (identified as IML) was shown to reduce joint inflammation and promote the recovery of the synovial membrane and articular cartilage structure more effectively than the parent drug. nih.gov A significant advantage of the ester prodrug system is the reduction of gastrointestinal toxicity. nih.govnih.gov Studies with butyl and octyl esters of indomethacin in rats demonstrated that these prodrugs cause minimal ulcerogenic activity compared to the severe irritation caused by indomethacin alone. nih.gov This is because the ester prodrugs are largely absorbed intact through the gastrointestinal mucosa and are subsequently hydrolyzed to active indomethacin within the circulatory system, sparing the gastric lining from high local concentrations of the drug. nih.gov

Cancer Models: In vivo studies have confirmed the anticancer potential of indomethacin derivatives. For instance, a novel indomethacin derivative, CZ-212-3, significantly inhibited tumor growth in xenograft and patient-derived xenograft (PDX) models of castration-resistant prostate cancer. acs.org The mechanism in this case involved the degradation of the androgen receptor and its variants. acs.org In other studies, indomethacin administration was found to enhance the efficacy of adoptive T-cell therapy in preclinical lymphoma models. nih.gov The promising in vitro results of indomethacin ethyl ester nanocapsules against glioma cells have also prompted calls for further investigation in in vivo glioma models. nih.gov

Advanced Research Applications and Prodrug Design Concepts

Principles and Design of Prodrug Systems Incorporating Indomethacin (B1671933) Ester, 4-Methoxyphenyl-

Prodrug design aims to overcome the limitations of a parent drug by chemically modifying it into an inactive form that, after administration, is converted into the active drug through enzymatic or chemical processes. researchgate.net For indomethacin, esterification is a common prodrug strategy to mask the free carboxylic acid group, which is often associated with gastrointestinal irritation. nih.gov The selection of the ester group is critical as it influences the physicochemical properties of the prodrug, such as lipophilicity, stability, and hydrolysis rate.

The 4-methoxyphenyl (B3050149) group in Indomethacin Ester, 4-Methoxyphenyl-, introduces specific electronic and steric features. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic environment of the ester linkage. This, in turn, can affect the rate of hydrolysis and the release of the active indomethacin. The phenyl group increases the lipophilicity of the molecule compared to simpler alkyl esters, potentially enhancing its ability to cross cell membranes.

Development of Platinum(IV)-Based Prodrugs

Platinum-based drugs are a cornerstone of cancer chemotherapy. nih.gov To enhance their efficacy and reduce toxicity, researchers have explored the development of platinum(IV) prodrugs. nih.govresearchgate.net These octahedral Pt(IV) complexes are more inert than their square planar Pt(II) counterparts and can be functionalized with axial ligands that are released upon reduction of the platinum center within the tumor microenvironment. nih.govnih.gov

The incorporation of NSAIDs, such as indomethacin, as axial ligands in Pt(IV) complexes is a promising strategy. researchgate.net This approach aims to deliver both a cytotoxic platinum agent and an anti-inflammatory drug to the tumor site, potentially leading to a synergistic therapeutic effect. The anti-inflammatory action of indomethacin can counteract the inflammation that often accompanies tumor growth and can also sensitize cancer cells to chemotherapy. i2b.usnih.gov

While specific studies on Pt(IV) prodrugs featuring the 4-methoxyphenyl ester of indomethacin are not extensively detailed in the available literature, the principles of this approach are well-established. The 4-methoxyphenyl ester of indomethacin could be attached as an axial ligand to a Pt(IV) center. The increased lipophilicity conferred by the 4-methoxyphenyl group could enhance the cellular uptake of the entire Pt(IV) complex.

Strategies for the Controlled Release of Active Pharmaceutical Ingredients (e.g., Pt(II) and Cyclooxygenase Inhibitor)

The controlled release of the active components from a prodrug is crucial for its therapeutic success. In the context of a Pt(IV)-indomethacin ester conjugate, the release mechanism is designed to be triggered by the unique conditions of the tumor microenvironment, which is often characterized by a more reductive state compared to normal tissues.

Upon entering a cancer cell, the Pt(IV) complex is reduced to the more cytotoxic Pt(II) form, leading to the release of the axial ligands, including the indomethacin ester. nih.gov The indomethacin ester is then free to be hydrolyzed by intracellular esterases, releasing the active indomethacin to inhibit cyclooxygenase (COX) enzymes. researchgate.net The rate of this hydrolysis would be influenced by the nature of the ester, in this case, the 4-methoxyphenyl ester.

The design of the linker connecting the indomethacin ester to the platinum center can also be modulated to control the release kinetics. Different linker chemistries can be employed to create bonds that are sensitive to specific enzymatic or chemical triggers within the cell. mdpi.com

Exploration of Targeted Delivery Systems

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing off-target side effects. For a compound like Indomethacin Ester, 4-Methoxyphenyl-, encapsulation within nanocarriers or conjugation with targeting moieties are key strategies being explored.

Incorporation into Nanoparticle Formulations

Nanoparticles offer a versatile platform for drug delivery, capable of encapsulating hydrophobic drugs like indomethacin esters and protecting them from degradation in the bloodstream. nih.govresearchgate.net Various types of nanoparticles, including polymeric nanoparticles and lipid-based nanoparticles, have been investigated for the delivery of indomethacin. nih.govnih.gov

The incorporation of Indomethacin Ester, 4-Methoxyphenyl- into nanoparticles could offer several advantages. The lipophilic nature of this ester would favor its efficient loading into the hydrophobic core of nanoparticles. nih.gov The nanoparticle formulation can be designed to control the release of the indomethacin ester over time, providing sustained therapeutic action. nih.gov Furthermore, the surface of the nanoparticles can be functionalized with targeting ligands to direct them to specific tissues or cells, such as tumors. google.com

Integration of Mitochondria-Targeting Moieties in Prodrug Conjugates

Mitochondria play a central role in cellular metabolism and apoptosis, making them an attractive target for cancer therapy. nih.govnih.gov The conjugation of drugs with mitochondria-targeting moieties, such as triphenylphosphonium (TPP), can lead to their accumulation within these organelles, enhancing their cytotoxic effects. nih.govnih.gov

A prodrug of Indomethacin Ester, 4-Methoxyphenyl- could be conjugated to a mitochondria-targeting group. nih.govnih.gov This would direct the compound to the mitochondria of cancer cells. Once inside the mitochondria, the indomethacin ester could be released and hydrolyzed to active indomethacin, which has been shown to induce mitochondrial-mediated apoptosis. nih.gov Furthermore, if this mitochondria-targeted indomethacin ester is part of a Pt(IV) prodrug, it could deliver the cytotoxic platinum payload directly to this critical organelle, further amplifying the anticancer effect. google.com

Theoretical Therapeutic Potentials in Disease Research (e.g., adjunct in cancer therapy, inflammation modulation)

The unique properties of Indomethacin Ester, 4-Methoxyphenyl- as a prodrug suggest significant therapeutic potential in various disease models, particularly in cancer and inflammatory conditions.

As an adjunct in cancer therapy, the delivery of this indomethacin ester via targeted prodrugs or nanoparticle systems could enhance the efficacy of conventional chemotherapeutics. i2b.us By inhibiting COX enzymes, indomethacin can reduce tumor-associated inflammation, suppress angiogenesis, and modulate the immune response, creating a more favorable environment for the action of cytotoxic drugs. rsc.orgnih.gov The controlled release of indomethacin at the tumor site would be crucial to maximize these effects while minimizing systemic side effects. nih.gov

In the context of inflammation modulation, an ester prodrug like the 4-methoxyphenyl ester offers the potential for improved local delivery and reduced gastrointestinal toxicity compared to oral indomethacin. nih.govnih.gov For chronic inflammatory conditions, a long-acting formulation, such as a nanoparticle-based system, could provide sustained release of the anti-inflammatory agent, reducing the frequency of administration and improving patient compliance.

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Compound Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of pharmaceutical compounds. For Indomethacin (B1671933) Ester, 4-Methoxyphenyl-, and its parent compound, advanced techniques provide critical insights.

Cyclic Voltammetry (e.g., for redox properties of prodrugs)

Research on indomethacin has shown that it undergoes electrochemical oxidation. For instance, studies using a multiwalled carbon nanotube-modified glassy carbon electrode have demonstrated that indomethacin exhibits distinct anodic (oxidation) peaks. This indicates that the indole (B1671886) and other functional groups within the indomethacin scaffold are electrochemically active. It is conceivable that the 4-methoxyphenyl (B3050149) ester derivative would also exhibit redox activity, potentially influenced by the electronic nature of the ester group. The redox potentials would be crucial in understanding its stability and potential for in-vivo metabolic transformations, a key aspect for prodrugs.

A study investigating the interaction of indomethacin with copper chloride using cyclic voltammetry revealed alterations in the redox behavior of the metal ion in the presence of the drug, indicating complex formation and changes in peak potentials and current densities. nih.govnih.gov Such studies on the ester derivative could provide valuable information on its potential interactions with biological metal ions.

Table 1: Illustrative Cyclic Voltammetry Data for Indomethacin (as a proxy)

Parameter Value Conditions Reference
Oxidation Peak 1 +0.720 V vs. Ag/AgCl nih.gov
Oxidation Peak 2 +0.991 V vs. Ag/AgCl nih.gov
Reduction Peak +0.183 V vs. Ag/AgCl nih.gov

Note: This data is for the parent compound, Indomethacin, and serves as an illustrative example.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a fundamental technique for the accurate mass determination and molecular formula confirmation of a synthesized compound. For Indomethacin Ester, 4-Methoxyphenyl-, with a molecular formula of C₂₆H₂₂ClNO₅, the expected monoisotopic mass would be a key parameter for its identification.

While specific ESI-HRMS data for this ester is not published, the technique is routinely applied to the parent drug, indomethacin, and its derivatives. For instance, in the development of analytical methods for indomethacin in biological fluids, ESI has been used as the ionization source, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻ for indomethacin. scbt.comnih.gov For the 4-methoxyphenyl ester, which lacks the acidic proton of the parent drug, positive ion mode ESI would likely be employed, with the detection of the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution capability would allow for the determination of its elemental composition with a high degree of confidence, distinguishing it from other potential impurities or byproducts.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another powerful mass spectrometry technique, particularly useful for the analysis of a wide range of molecules, including synthetic compounds and, notably, for the characterization of drug-nanoparticle conjugates. While specific MALDI-TOF MS data for Indomethacin Ester, 4-Methoxyphenyl- is not available in the literature, the principles of its application can be inferred.

For the characterization of the pure compound, MALDI-TOF would provide information on its molecular weight. More significantly, if this ester were to be conjugated to a polymer or nanoparticle for drug delivery purposes, MALDI-TOF MS would be an invaluable tool to confirm the successful conjugation and to characterize the resulting conjugate.

Chromatographic Separation and Analysis

Chromatographic techniques are central to assessing the purity of a compound and for monitoring its stability and degradation over time.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceuticals. For Indomethacin Ester, 4-Methoxyphenyl-, a reversed-phase HPLC method would be the standard approach for determining its purity and for identifying and quantifying any degradation products.

Numerous HPLC methods have been developed for the analysis of indomethacin and its impurities. tandfonline.com These methods typically utilize a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often with an acidic modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the indomethacin chromophore has significant absorbance, such as around 254 nm or 320 nm. tandfonline.com

For the 4-methoxyphenyl ester, a similar chromatographic system would be applicable. The retention time of the ester would be expected to be longer than that of the parent drug, indomethacin, due to its increased lipophilicity. The development of a stability-indicating HPLC method would be crucial, involving forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to ensure that any potential degradation products are well-separated from the main compound peak.

Table 2: Representative HPLC Conditions for Indomethacin Analysis (as a proxy)

Parameter Description Reference
Column C18 or C8 scbt.comnih.govtandfonline.com
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate, or formic acid) scbt.comnih.govtandfonline.com
Detection UV at ~254 nm or ~320 nm tandfonline.com
Flow Rate Typically 1.0 - 1.5 mL/min tandfonline.com

Note: These are general conditions for the parent compound, Indomethacin, and would be optimized for the specific analysis of its 4-methoxyphenyl ester.

Characterization Techniques for Nanoparticle-Conjugated Forms

The conjugation of drugs to nanoparticles is a common strategy to improve their delivery and therapeutic efficacy. Should Indomethacin Ester, 4-Methoxyphenyl- be formulated into a nanoparticle system, a variety of characterization techniques would be employed.

While no studies on nanoparticle-conjugated Indomethacin Ester, 4-Methoxyphenyl- are available, research on indomethacin-loaded nanoparticles provides a clear indication of the methodologies that would be used. probes-drugs.org These include:

Particle Size and Zeta Potential Analysis: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and the zeta potential, which is an indicator of the surface charge and stability of the nanoparticle suspension.

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These imaging techniques provide information on the morphology and size of the nanoparticles.

Encapsulation Efficiency and Drug Loading: These parameters are determined by separating the nanoparticles from the unencapsulated drug and quantifying the amount of drug associated with the nanoparticles, often using a validated HPLC method.

Differential Scanning Calorimetry (DSC): DSC is used to study the physical state of the drug within the nanoparticle (e.g., crystalline or amorphous) and to investigate any interactions between the drug and the nanoparticle matrix.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the encapsulation of the drug and to identify any chemical interactions between the drug and the nanoparticle components by observing shifts in the characteristic vibrational bands of the functional groups.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Distribution

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) stands as a premier analytical technique for the precise quantification of elemental constituents, even at exceptionally low concentrations. Although specific studies employing ICP-MS for the elemental analysis of "Indomethacin Ester, 4-Methoxyphenyl-" are not prominent in the existing scientific literature, the methodology's applicability is clear. It would be particularly relevant in preclinical research involving formulations where the ester is associated with a metallic element, such as in drug-eluting stents or metallic nanoparticles.

In a theoretical application, ICP-MS could be used to measure the concentration of a specific elemental tag associated with the "Indomethacin Ester, 4-Methoxyphenyl-" delivery system in various tissues, thereby mapping its biodistribution. This approach offers exceptional sensitivity and specificity. For instance, a related technique, inductively coupled plasma optical emission spectrometry, has been successfully used to track the intestinal absorption of silica (B1680970) nanoparticles. dntb.gov.ua

Table 1: Illustrative Data from ICP-MS Analysis of a Hypothetical Drug Delivery System This table is for illustrative purposes and does not represent actual experimental data for "Indomethacin Ester, 4-Methoxyphenyl-".

Tissue SampleElement DetectedConcentration (ng/g)
Liver[Element][Value]
Spleen[Element][Value]
Kidney[Element][Value]
Blood[Element][Value]

In Vivo Imaging System (IVIS) Analysis for Distribution Studies

The In Vivo Imaging System (IVIS) provides a powerful, non-invasive window into biological processes within living organisms. This technology is especially useful for visualizing the biodistribution and accumulation of compounds that have been labeled with fluorescent or bioluminescent markers.

Currently, there are no specific IVIS studies focused on "Indomethacin Ester, 4-Methoxyphenyl-". However, research on related indomethacin derivatives demonstrates the potential of such imaging techniques. For example, ¹¹C-labeled ester and amide analogs of indomethacin have been developed for in vivo imaging using Positron Emission Tomography (PET), a technology that also provides real-time biological imaging. nih.gov These studies monitored the distribution of the radiolabeled compounds in the brain to evaluate their utility for imaging cyclooxygenase-2 (COX-2) enzymes. nih.gov

To apply IVIS for studying "Indomethacin Ester, 4-Methoxyphenyl-", the compound would first need to be chemically linked to a fluorescent probe. The subsequent distribution of this fluorescently-tagged ester could then be monitored in animal models over time, yielding valuable insights into its pharmacokinetics and biodistribution.

Table 2: Hypothetical IVIS Data on Tissue Distribution of a Fluorescently-Labeled Indomethacin Ester This table is for illustrative purposes and does not represent actual experimental data for "Indomethacin Ester, 4-Methoxyphenyl-".

Time PointRegion of InterestAverage Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)]
1 hourTumor[Value]
1 hourLiver[Value]
6 hoursTumor[Value]
6 hoursLiver[Value]
24 hoursTumor[Value]
24 hoursLiver[Value]

Transmission Electron Microscopy (TEM) for Morphological Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that reveals the fine details of a material's size, shape, and structure at the nanoscale. For "Indomethacin Ester, 4-Methoxyphenyl-", TEM is a critical tool for characterizing the morphology of any nanoparticle-based formulations.

Research on the parent compound, indomethacin, and its ethyl ester has effectively utilized TEM to visualize the morphology of various nanocarriers. For example, TEM analysis of indomethacin-loaded nanostructured lipid carriers (NLCs) has shown them to be spherical and not clumped together, with sizes under 200 nanometers. nih.gov In another study, TEM imaging of indomethacin nanoparticles produced by a controlled precipitation method demonstrated that the drug was dispersed as amorphous, nanosized particles. nih.gov

These examples highlight the importance of TEM in confirming the successful creation of nano-sized drug delivery systems and in providing essential data on their physical attributes, which are known to significantly impact their biological behavior and how they are processed by the body.

Table 3: Morphological Characteristics of Indomethacin-Based Nanoparticles as Determined by TEM This table presents data from published studies on indomethacin and its ethyl ester, not "Indomethacin Ester, 4-Methoxyphenyl-".

FormulationParticle ShapeSize Range (nm)Aggregation StateReference
Indomethacin-loaded NLCsSpherical<200Non-aggregated nih.gov
Indomethacin nanoparticlesAmorphousNano-sizedDispersed nih.gov
Indomethacin ethyl ester-loaded nanocapsulesSphericalNot specifiedNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-methoxyphenyl ester derivatives of indomethacin?

  • Methodological Answer : The synthesis typically involves reacting indomethacin (a carboxylic acid-containing NSAID) with 4-methoxyphenol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This esterification replaces the acidic proton of indomethacin’s carboxyl group with the 4-methoxyphenyl moiety, enhancing COX-2 selectivity while mitigating gastrointestinal toxicity . Alternative routes may use tert-butyl esters as intermediates, followed by deprotection and acylation steps .

Q. How does the 4-methoxyphenyl ester modification improve COX-2 selectivity compared to unmodified indomethacin?

  • Methodological Answer : Indomethacin itself is a non-selective COX inhibitor (COX-1 IC₅₀ = 18 nM; COX-2 IC₅₀ = 26 nM). The 4-methoxyphenyl ester derivative reduces COX-1 binding affinity while retaining COX-2 inhibition (COX-2 IC₅₀ = 40 nM; COX-1 IC₅₀ > 66 µM) . This selectivity arises from steric and electronic effects of the ester group, which alters interactions with the hydrophobic channel of COX-2. Comparative IC₅₀ assays using purified enzymes or cell-based models (e.g., SHSY5Y cells) are critical for validation .

Q. What in vitro models are suitable for assessing the anti-inflammatory efficacy of this compound?

  • Methodological Answer : Use COX-1/COX-2 enzyme inhibition assays (e.g., colorimetric or fluorometric kits) to quantify IC₅₀ values. Cell-based models like lipopolysaccharide (LPS)-stimulated macrophages or human colorectal cancer (HCT116) cells can evaluate downstream prostaglandin suppression (e.g., PGE₂ ELISA). Ensure proper controls (e.g., parent indomethacin, selective COX-2 inhibitors like celecoxib) .

Advanced Research Questions

Q. How do structural modifications of the ester group (e.g., carbaborane vs. phenyl) impact COX-2 inhibition and pharmacokinetics?

  • Methodological Answer : Replace the 4-methoxyphenyl group with inorganic carbaborane clusters (e.g., ortho-carbaborane) or adamantyl groups to study steric and electronic effects. Ortho-carbaborane esters retain COX-2 activity (IC₅₀ ~20 nM), whereas meta-carbaborane or alkylene-spaced analogs lose potency. Pharmacokinetic studies (e.g., plasma half-life, metabolic stability) should employ LC-MS/MS to compare ester hydrolysis rates in liver microsomes .

Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy of 4-methoxyphenyl indomethacin esters?

  • Methodological Answer : Discrepancies may arise from ester hydrolysis in vivo, reducing active indomethacin bioavailability. To address this:

  • Use deuterated esters (e.g., Indomethacin-d4 Methyl Ester) to track metabolic stability via mass spectrometry .
  • Formulate prodrugs in pH-sensitive carriers (e.g., polyorthoesters) for targeted release in inflamed tissues .
  • Compare in vivo anti-inflammatory activity (e.g., carrageenan-induced paw edema) with in vitro data .

Q. How does the 4-methoxyphenyl ester derivative compare to other indomethacin esters (e.g., nitroxybutyl, heptyl) in terms of therapeutic index?

  • Methodological Answer : Conduct head-to-head studies:

  • Nitroxybutyl esters : Evaluate nitric oxide (NO) release via Griess assay and correlate with vasodilation effects .
  • Heptyl esters : Assess lipid solubility (logP) and transdermal permeability using Franz diffusion cells .
  • Rank therapeutic indices using ratios of IC₅₀ (COX-2) to cytotoxicity (e.g., HCT116 cell viability assays) .

Q. What computational approaches are effective for predicting binding modes of 4-methoxyphenyl indomethacin esters to COX-2?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 5KIR). Focus on interactions with Arg120, Tyr355, and the hydrophobic pocket.
  • Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories.
  • Compare results with mutagenesis data (e.g., COX-2 Val509 mutants) to confirm critical residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.